1,2,3-Thiadiazole-4-carboxamide
CAS No.: 4100-20-3
Cat. No.: VC1967501
Molecular Formula: C3H3N3OS
Molecular Weight: 129.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4100-20-3 |
|---|---|
| Molecular Formula | C3H3N3OS |
| Molecular Weight | 129.14 g/mol |
| IUPAC Name | thiadiazole-4-carboxamide |
| Standard InChI | InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) |
| Standard InChI Key | INWVNNCOIIHEPX-UHFFFAOYSA-N |
| SMILES | C1=C(N=NS1)C(=O)N |
| Canonical SMILES | C1=C(N=NS1)C(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2,3-Thiadiazole-4-carboxamide consists of a 1,2,3-thiadiazole core with a carboxamide functional group. The thiadiazole ring contains three consecutive atoms—two nitrogen atoms at positions 1 and 2, and a sulfur atom at position 3—creating a unique electronic distribution that contributes to its chemical reactivity and biological activity .
Physical and Chemical Properties
The compound possesses the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H3N3OS |
| Molecular Weight | 129.14 g/mol |
| CAS Number | 4100-20-3 |
| IUPAC Name | thiadiazole-4-carboxamide |
| SMILES Notation | C1=C(N=NS1)C(=O)N |
| InChI | InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7) |
| InChIKey | INWVNNCOIIHEPX-UHFFFAOYSA-N |
| Physical State | Solid |
The compound contains both an electron-rich heterocyclic system and a polar carboxamide group, giving it interesting reactivity profiles and potential for hydrogen bonding interactions with biological targets .
Spectroscopic Characteristics
Identification and characterization of 1,2,3-Thiadiazole-4-carboxamide typically involve several spectroscopic methods:
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NMR Spectroscopy: The proton in the thiadiazole ring appears as a distinctive signal, while the carboxamide NH2 protons show characteristic signals in the 1H NMR spectrum.
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Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 129, corresponding to its molecular weight.
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Infrared Spectroscopy: Shows characteristic absorption bands for C=O stretching of the amide group and the C=N and C=C stretching of the heterocyclic ring.
Synthesis Methods
Hurd-Mori Reaction
The Hurd-Mori reaction represents one of the most widely used methods for synthesizing 1,2,3-thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carboxamide. This reaction involves the cyclization of hydrazones with thionyl chloride .
The general synthetic pathway involves:
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Formation of an appropriate hydrazone from a carbonyl compound
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Treatment with thionyl chloride to induce cyclization
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Formation of the thiadiazole ring with incorporation of the sulfur atom from the thionyl chloride
From 1,2,3-Thiadiazole-4-carboxylic Acid
Another synthetic route involves the transformation of 1,2,3-thiadiazole-4-carboxylic acid (CAS: 4100-13-4) to the corresponding acid chloride, followed by reaction with ammonia to form the carboxamide:
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Conversion of 1,2,3-thiadiazole-4-carboxylic acid to the acid chloride using thionyl chloride
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Reaction of the acid chloride with ammonia to form 1,2,3-Thiadiazole-4-carboxamide
This method has been demonstrated in multiple studies and provides good yields of the target compound .
Other Synthetic Approaches
Alternative methods include:
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Cyclization of thiosemicarbazones with oxidizing agents
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One-pot, two-step processes involving thiolation followed by oxidative dimerization
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Reactions involving thiosemicarbazide with carboxylic acids under acidic conditions
Chemical Reactivity
Reactivity of the Carboxamide Group
The carboxamide group in 1,2,3-Thiadiazole-4-carboxamide can undergo various transformations:
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Hydrolysis to form 1,2,3-thiadiazole-4-carboxylic acid
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Dehydration to form the corresponding nitrile
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Reactions with hydrazine to form hydrazides, which can be further functionalized
The compound 1,2,3-Thiadiazole-4-carbohydrazide (CAS: 72720) is a common derivative formed through reaction with hydrazine .
Derivatization of the Thiadiazole Ring
The thiadiazole ring can be modified through various reactions:
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Electrophilic substitution reactions, which occur preferentially at position 5
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Nucleophilic substitutions, particularly at positions bearing electron-withdrawing groups
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Ring transformations to other heterocyclic systems under specific conditions
Formation of Amide Derivatives
Numerous amide derivatives of 1,2,3-thiadiazole-4-carboxylic acid have been synthesized through reactions with different amines:
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N-methyl-1,2,3-thiadiazole-4-carboxamide (CAS: 500534-42-9)
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N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
These derivatives often exhibit enhanced or modified biological activities compared to the parent compound.
Biological Activities
Antimicrobial Properties
1,2,3-Thiadiazole-4-carboxamide and its derivatives exhibit significant antimicrobial activity:
The mechanism of antimicrobial action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has shown that thiadiazole derivatives, including those based on 1,2,3-Thiadiazole-4-carboxamide, possess anticancer properties:
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Induce apoptosis in cancer cells through multiple pathways
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Inhibit topoisomerase II and histone deacetylases (HDACs)
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Reduce cell viability and proliferation in various cancer cell lines
Studies have demonstrated activity against breast cancer (MCF-7), colon cancer (HCT-116), and other cancer cell types .
Antiviral Applications
1,2,3-Thiadiazole derivatives have shown promising antiviral activities:
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Activity against HIV and hepatitis C virus (HCV)
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Inhibition of viral replication mechanisms
Plant Protection Applications
Some 1,2,3-thiadiazole derivatives function as elicitors with systemic acquired resistance in plants:
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Provide broad-spectrum protection against plant pathogens
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Alter the physical and physiological status of host plants
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Show promise in modern pesticide development for plant protection
For example, the commercial elicitor tiadinil is a 1,2,3-thiadiazole-based compound used in agriculture .
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship studies on 1,2,3-thiadiazole derivatives have identified several key features that influence biological activity:
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The presence and position of the carboxamide group significantly impacts antimicrobial potency
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Substitutions at position 5 of the thiadiazole ring modulate activity profiles
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The incorporation of additional aromatic rings or heterocycles can enhance specific activities
Influence of Substituents
Different substituents on the basic 1,2,3-thiadiazole-4-carboxamide structure lead to varying biological activities:
| Substituent Type | Position | Effect on Activity | Example Compounds |
|---|---|---|---|
| Electron-withdrawing groups (NO₂, CN) | Ring positions | Enhanced antimicrobial activity | N-(5-nitropyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide |
| Methyl/alkyl groups | Carboxamide N or ring | Improved metabolic stability | N-methyl-1,2,3-thiadiazole-4-carboxamide |
| Aromatic rings | Via amide linkage | Enhanced anticancer activity | N-(2,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide |
Compounds with electron-withdrawing groups typically show increased antimicrobial activity due to enhanced electrophilicity, while bulkier substituents often improve metabolic stability but may reduce solubility .
Current Research and Future Perspectives
Recent Advances
Recent research on 1,2,3-Thiadiazole-4-carboxamide and related derivatives has focused on:
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Development of more potent and selective antimicrobial agents to address resistance issues
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Exploration of anticancer mechanisms and identification of specific cellular targets
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Design of hybrid molecules combining thiadiazole scaffolds with other bioactive moieties
Challenges and Opportunities
Despite promising results, several challenges remain in the development of 1,2,3-Thiadiazole-4-carboxamide-based therapeutics:
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